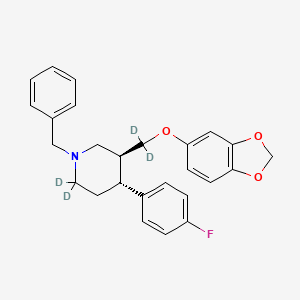![molecular formula C7H10Cl2N4 B563622 1H-Benzo[d]imidazole-5,6-diamine dihydrochloride CAS No. 90000-54-7](/img/structure/B563622.png)
1H-Benzo[d]imidazole-5,6-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-benzimidazole-5,6-diamine is a member of benzimidazoles . It’s a derivative that exhibits corrosion inhibiting properties against strong acids .
Synthesis Analysis
There are several papers discussing the synthesis of 1H-Benzo[d]imidazole-5,6-diamine dihydrochloride. For instance, one paper discusses the design, synthesis, and evaluation of new 1H-Benzo[d]imidazole based PqsR inhibitors as adjuvant therapy for Pseudomonas aeruginosa infections . Another paper discusses the design and synthesis of 1H-benzo[d]imidazole selective HDAC6 .Molecular Structure Analysis
The molecular formula of this compound is C7H10Cl2N4 . The molecular weight is 221.08 g/mol . The InChI code is 1S/C7H8N4.2ClH/c8-4-1-6-7(2-5(4)9)11-3-10-6;;/h1-3H,8-9H2,(H,10,11);2*1H .Physical and Chemical Properties Analysis
This compound has a molecular weight of 221.08 g/mol . It has 5 hydrogen bond donors and 3 hydrogen bond acceptors . The compound is solid at room temperature .Applications De Recherche Scientifique
Anti-Obesity Potential
1H-Benzo[d]imidazole derivatives have been studied for their potential in treating obesity. Specifically, N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives have shown promising results as pancreatic lipase inhibitors, which play a crucial role in fat digestion. These derivatives could provide a new approach for obesity treatment (Unnisa et al., 2022).
Chemical Sensing
Benzimidazole compounds have been utilized in chemical sensors, especially for metal ions. For instance, a ratiometric fluorescent sensor based on a benzimidazole platform selectively detects Al3+ ions in aqueous solutions (Jeyanthi et al., 2013).
Antitubercular Activity
1H-Benzo[d]imidazole derivatives have demonstrated significant antitubercular activity, targeting the MmpL3 gene in Mycobacterium tuberculosis. This action interrupts the synthesis of key mycobacterial components, indicating potential therapeutic applications in tuberculosis treatment (Korycka-Machala et al., 2019).
Quantum-Chemical Studies
The compound has been a subject in quantum-chemical studies. For instance, 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole was examined for its molecular geometry, vibrational frequencies, and NMR chemical shift values, contributing to the understanding of its chemical behavior and properties (Özdemir et al., 2011).
Anti-inflammatory and Antioxidant Agents
Some benzimidazole analogs, such as 2-(6-alkyl-pyrazin-2-yl)-1H-benzo[d]imidazoles, have been evaluated for their anti-inflammatory and antioxidant properties. These compounds have shown promising activity against cyclooxygenase enzymes, suggesting potential as anti-inflammatory agents (Shankar et al., 2017).
Synthesis Techniques
Innovative synthesis techniques for benzimidazole derivatives have been developed. For instance, a palladium iodide-catalyzed oxidative aminocarbonylation-heterocyclization method has been used to create functionalized benzimidazoimidazoles, showcasing advancements in synthetic chemistry (Veltri et al., 2018).
Antimycobacterial Activity
Benzimidazole derivatives have also been synthesized and evaluated for their antimycobacterial activity. Some of these compounds, particularly those substituted at the C-2 position, exhibited excellent activity against Mycobacterium tuberculosis and Mycobacterium bovis, highlighting their potential as anti-tubercular agents (Gobis et al., 2015).
Safety and Hazards
Mécanisme D'action
Target of Action
1H-Benzo[d]imidazole-5,6-diamine dihydrochloride, also known as 5,6-DIAMINOBENZIMIDAZOLE DIHYDROCHLORIDE, has been found to target key kinases such as EGFR, HER2, and CDK2 . These kinases play crucial roles in cell signaling pathways, regulating cell growth, proliferation, and survival.
Mode of Action
The compound interacts with its targets, leading to significant changes in their activity. For instance, it has been found to inhibit the activity of EGFR, HER2, and CDK2 . This inhibition can lead to a disruption in the normal functioning of these kinases, affecting the signaling pathways they are involved in.
Biochemical Pathways
The inhibition of these kinases by this compound can affect various biochemical pathways. For instance, the inhibition of EGFR and HER2 can disrupt the PI3K/Akt signaling pathway, which is involved in cell survival and growth. Similarly, the inhibition of CDK2 can affect the cell cycle, leading to cell cycle arrest .
Pharmacokinetics
The compound exhibits high gastrointestinal absorption, indicating good oral bioavailability . It is also a substrate for P-glycoprotein, a protein that can pump various compounds out of cells, affecting their distribution in the body .
Result of Action
The inhibition of key kinases by this compound can lead to various molecular and cellular effects. For instance, it has been found to induce cell cycle arrest and apoptosis in HepG2 liver cancer cells . This can lead to a reduction in the growth and proliferation of these cells.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn affect its absorption and distribution in the body. Additionally, the presence of other drugs can affect its action, as they can compete for the same targets or affect its metabolism .
Propriétés
IUPAC Name |
1H-benzimidazole-5,6-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.2ClH/c8-4-1-6-7(2-5(4)9)11-3-10-6;;/h1-3H,8-9H2,(H,10,11);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEWEVKPPVSJDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1NC=N2)N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[4-(4-Aminophenoxy)(2-pyridyl)]-N-(methyl-d3)carboxamide](/img/structure/B563551.png)
![4-[(1-Oxopropyl)(phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester](/img/no-structure.png)
![4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester](/img/structure/B563553.png)

![1-(Benzyl-d5)-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B563559.png)

